molecular formula C18H18N2O3S B3002827 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide CAS No. 868368-87-0

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide

Cat. No.: B3002827
CAS No.: 868368-87-0
M. Wt: 342.41
InChI Key: YUBZRUKFWDDGGN-HNENSFHCSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide is a complex organic compound with a molecular formula of C17H18N2O3S. This compound is characterized by its benzothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of methoxy and methyl groups further modifies its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-5-7-12(8-6-11)17(21)19-18-20(2)15-13(22-3)9-10-14(23-4)16(15)24-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZRUKFWDDGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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